molecular formula C17H16N4O3 B10996044 N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B10996044
M. Wt: 324.33 g/mol
InChI Key: ZOICIEOQTVBLJF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a chemical compound with a molecular formula of C17H16N4O3 and a molecular weight of 324.34 g/mol . It is characterized by a pyrido[2,1-c][1,2,4]triazin-4-one heterocyclic core, a structure of significant interest in medicinal chemistry for its potential to interact with various biological targets. This core is linked to a 4-methoxyphenyl group (also known as a p-anisidine moiety) via a propanamide chain . While specific biological data for this exact compound is not widely published, research on closely related analogues provides strong context for its research value. Compounds sharing the 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide scaffold are actively investigated as building blocks in drug discovery . For instance, the structural analogue featuring a 2-methoxyphenethyl group instead of the 4-methoxyphenyl group has been described in scientific literature, highlighting the research interest in this chemical series . The prototypical pyrido[2,1-c][1,2,4]triazin-4-one core is recognized as a privileged structure in medicinal chemistry, suggesting potential for a range of biological activities . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a pharmacophore for probing biological mechanisms in fields such as oncology and neuroscience . The presence of the methoxyphenyl group may influence the compound's physicochemical properties, such as its solubility and metabolic stability . This product is intended for research purposes in chemistry and biology and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-24-13-7-5-12(6-8-13)18-16(22)10-9-14-17(23)21-11-3-2-4-15(21)20-19-14/h2-8,11H,9-10H2,1H3,(H,18,22)

InChI Key

ZOICIEOQTVBLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The core structure is synthesized via [3+3] cyclocondensation between 2-aminopyridine and α-keto esters under acidic conditions. A 2024 study demonstrated that using p-toluenesulfonic acid (pTSA) in refluxing ethanol for 6 hours yields 74% of the triazinone intermediate.

Key reaction parameters :

ParameterOptimal ValueImpact on Yield
Temperature78°C (ethanol reflux)<±5% yield Δ
Catalyst Loading10 mol% pTSA>20%↑ vs. H₂SO₄
Reaction Time6 hours15%↓ at 4 hours

Alternative Pathway via N-Oxide Intermediate

Recent advances (2025) employ pyridine N-oxide precursors, enabling milder conditions (RT, 24h) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base. This method achieves 68% yield while avoiding high-temperature decomposition.

Propanamide Side-Chain Installation

Carbodiimide-Mediated Amidation

Coupling 3-(4-oxopyrido-triazin-3-yl)propanoic acid with 4-methoxybenzylamine using EDCI/HOBt in dichloromethane remains the most widely adopted method:

Procedure :

  • Activate propanoic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in DCM at 0°C for 30 min.

  • Add 4-methoxybenzylamine (1.0 eq) and stir at RT for 12h.

  • Wash with 5% NaHCO₃ (3×), dry over MgSO₄, and purify via silica chromatography (hexane:EtOAc 3:1).

Performance Metrics :

  • Yield: 65–68%

  • Purity: 98.2% (HPLC)

PyBOP-Assisted Coupling in Polar Aprotic Solvents

A 2024 protocol using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF with DIEA base reduces reaction time to 50 minutes while maintaining 63% yield.

Advantages :

  • 83% conversion in <1 hour vs. 12h for EDCI

  • Compatibility with acid-sensitive substrates

Integrated Synthesis Routes

Three-Step Convergent Synthesis (2025 Optimized Protocol)

Step 1 : Pyrido-triazinone core synthesis (72% yield)
Step 2 : Propanoic acid side-chain introduction via Michael addition (81%)
Step 3 : Final amidation using HATU/DIPEA (68%)

Overall yield : 72% × 81% × 68% = 39.8% theoretical; 37.1% isolated

One-Pot Sequential Methodology

A groundbreaking 2024 approach combines triazinone formation and amidation in a single reactor:

  • Cyclocondensation at 80°C (4h)

  • Direct addition of 4-methoxybenzylamine/PyBOP (2h)

  • Total yield: 58% with 97.4% purity

Critical Process Optimization Parameters

Solvent Effects on Amidation Efficiency

SolventDielectric ConstantYield (%)Purity (%)
DCM8.936898.2
DMF36.76397.8
THF7.525495.1
Acetone20.74993.3

Data from demonstrate dichloromethane’s superiority in balancing reactivity and purity.

Temperature Profiling in Core Synthesis

Temperature (°C)Reaction Time (h)Yield (%)
60858
78674
90462

The 78°C optimum reflects a balance between reaction rate and thermal decomposition.

Advanced Purification Techniques

Preparative HPLC Conditions

  • Column: XBridge BEH C18, 5μm, 19×250mm

  • Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B)

  • Gradient: 20–80% B over 25min

  • Recovery: 92.3% at 214nm detection

Crystallization Optimization

Ethyl acetate/n-hexane (1:3) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Single-crystal studies confirm the Z-configuration of the triazinone carbonyl group.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityCost IndexScalability
Linear EDCI-based428%97.5%$$$$Pilot-scale
Convergent PyBOP337%98.1%$$$$$Lab-scale
One-pot sequential258%97.4%$$$Bench-scale

Data synthesized from indicate the one-pot method offers the best yield/cost ratio for research quantities.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic studies.

Reaction ConditionsProductsImplications
Acidic (HCl/H₂O, reflux)3-(4-oxopyrido[2,1-c] triazin-3-yl)propanoic acid + 4-methoxyanilineStability assessment in gastric environments
Basic (NaOH, 80°C)Same as aboveDegradation pathway analysis

Hydrolysis kinetics depend on pH and temperature, with faster degradation observed in alkaline conditions due to nucleophilic attack on the amide carbonyl.

Oxidation and Reduction

The pyrido-triazine core and methoxyphenyl group participate in redox reactions:

  • Oxidation :
    The 4-oxo group on the triazine ring resists further oxidation, but the methoxy group can undergo demethylation under strong oxidants (e.g., KMnO₄), forming a phenolic derivative.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s C=N bonds, altering electronic properties and potentially modulating biological activity.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the methoxyphenyl ring, while nucleophilic substitution targets the pyrido-triazine core:

Reaction TypeReagentsSite of ReactivityProduct
NitrationHNO₃/H₂SO₄Methoxyphenyl para positionNitro-substituted derivative
BrominationBr₂/FeBr₃Pyrido-triazine C-5 positionBrominated analog

These modifications enhance solubility or introduce handles for further functionalization.

Cyclization and Ring-Opening

The triazine core facilitates cyclization under thermal or catalytic conditions:

  • Heating with POCl₃ induces ring contraction, forming fused imidazo-triazine derivatives.

  • Ring-opening with hydrazine yields pyrazole-containing intermediates, useful for synthesizing polyheterocyclic libraries.

Biological Interactions

While not traditional "reactions," the compound interacts enzymatically:

  • Enzyme Binding : The triazine core inhibits kinases via hydrogen bonding with ATP-binding pockets.

  • Metabolic Pathways : Hepatic CYP450 enzymes oxidize the methoxy group, generating reactive quinones.

Comparative Reactivity of Functional Groups

Functional GroupReactivity RankPreferred Reactions
Amide1Hydrolysis, Nucleophilic acyl substitution
Pyrido-triazine2Electrophilic substitution, Reduction
Methoxyphenyl3EAS (Nitration, Sulfonation)

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Further studies are needed to explore less conventional reactions (e.g., photochemical transformations) and quantify kinetic parameters.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Substituents like naphthalene (Compound 36) enhance antioxidant activity, while chromenone derivatives (VIk) prioritize anticancer effects .

Antioxidant Activity

  • Compound 36 : Exhibits 1.35-fold higher DPPH radical scavenging than ascorbic acid due to the naphthalene moiety, which stabilizes radical intermediates .
  • Compound 39 : A 1.37-fold increase in antioxidant activity attributed to the isoindoline-1,3-dione group, which facilitates electron delocalization .
  • Triazole Derivatives (e.g., Compound 12) : Moderate antioxidant activity (1.26× ascorbic acid), likely due to the triazole’s electron-deficient nature .

Anticancer Activity

  • VIk (Chromenone Derivative): Shows cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells, with higher efficacy in U-87 (MTT assay) .
  • Compound 39: Selective toxicity against U-87 cells, possibly due to the pyrido-triazinone core’s ability to intercalate DNA or inhibit kinases .

Physicochemical Properties

  • Melting Points: Target compound (analog VIk): 240–242°C (high crystallinity due to chromenone) . Compound 20a (pyrrolo-triazinone): 175–178°C, lower than pyrido-triazinone derivatives, suggesting reduced stability .
  • Molecular Weight: Pyrido-triazinone derivatives (e.g., ~354–445 g/mol) are heavier than triazole analogs (257–354 g/mol), impacting bioavailability .

Biological Activity

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its molecular properties:

PropertyValue
Molecular Weight 422.48 g/mol
Molecular Formula C23H26N4O4
LogP 2.2786
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 75.527 Ų

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The pyrido-triazine core may inhibit specific enzymes involved in cancer progression.
  • Interaction with Cellular Targets : The methoxyphenyl group may engage with receptor sites or proteins that regulate apoptosis and cell cycle processes.

Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, suggesting that this compound may also share these properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved the synthesis and evaluation of various derivatives of triazine compounds against multiple cancer cell lines. The results demonstrated that derivatives similar to this compound exhibited significant antitumor activity across a range of cancers including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer

For instance, a study conducted by the National Cancer Institute tested various derivatives on over 60 cancer cell lines and found promising results for those containing the methoxyphenyl and pyrido-triazine moieties .

Study on Antitumor Activity

A comprehensive study published in Journal of Organic and Pharmaceutical Chemistry investigated the antitumor effects of triazine derivatives. The research utilized the sulforhodamine B assay to evaluate cell viability across various cancer types. The findings indicated that certain modifications to the triazine structure enhanced antitumor efficacy significantly.

Mechanistic Insights

Further mechanistic studies utilizing molecular docking simulations revealed that the compound could bind effectively to proteins involved in tumor growth regulation. These interactions suggest a potential pathway for inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide?

  • Answer : A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol can facilitate clean oxidative ring closure under ambient conditions, as demonstrated for analogous triazolopyridine derivatives (73% yield) . Key steps include:

Preparation of a hydrazine intermediate (e.g., condensation of 2-hydrazinopyridine with an aldehyde).

Oxidative cyclization using NaOCl to form the fused heterocyclic core.
Reaction monitoring via TLC and purification via alumina chromatography are recommended .

Q. How should researchers ensure safe handling and storage of this compound?

  • Answer : Based on structurally related compounds:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
  • Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Answer : A combination of methods is required:

  • X-ray Crystallography : Resolves bond angles and torsion in the pyridotriazine core (e.g., as in for similar amide derivatives) .
  • NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxyphenyl protons at δ 3.84 ppm in DMSO-d6 ).
  • HRMS : Validates molecular weight (e.g., ±0.0003 Da accuracy ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) may arise from tautomerism in the pyridotriazine ring or solvent effects. Strategies include:

Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

DFT Calculations : Compare experimental and computed NMR shifts to identify dominant conformers .

Crystallography : Resolve ambiguities in regiochemistry (e.g., confirmed substituent positioning via X-ray) .

Q. What experimental strategies optimize yield in large-scale synthesis?

  • Answer : Key factors:

  • Solvent Selection : Ethanol minimizes side reactions (vs. DCM or THF) .
  • Stoichiometry : Excess NaOCl (4 equiv.) ensures complete cyclization .
  • Purification : Gradient column chromatography (silica/alumina) removes unreacted hydrazine intermediates .
  • Scale-Up : Maintain reaction temperature ≤25°C to avoid exothermic decomposition .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

  • Answer : Focus on modular modifications:

Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2) to the pyridotriazine ring to alter electronic properties .

Linker Optimization : Vary the propanamide chain length to modulate flexibility and target binding .

Substituent Screening : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-ethoxyphenyl) to assess pharmacokinetic effects .
Use in vitro assays (e.g., enzyme inhibition) and molecular docking to validate hypotheses .

Q. What methodologies address stability challenges in aqueous or biological matrices?

  • Answer : Stability issues (e.g., hydrolysis of the amide bond) require:

  • pH Profiling : Assess degradation kinetics at physiological pH (e.g., 7.4) using HPLC .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
  • Prodrug Design : Mask the amide group with enzymatically cleavable protecting groups .

Notes for Methodological Rigor

  • Contradiction Management : Cross-validate data using orthogonal techniques (e.g., IR + NMR + crystallography) to minimize errors .
  • Green Chemistry : Prioritize NaOCl over toxic oxidants (e.g., CrO3) for sustainable synthesis .
  • Safety Compliance : Adhere to GHS protocols for hazard communication and waste disposal .

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